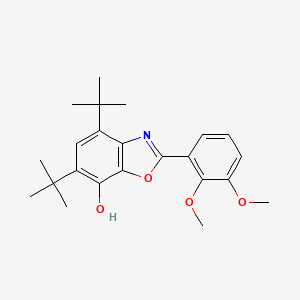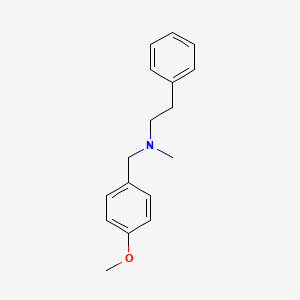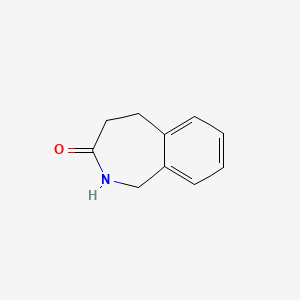
4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol, also known as BBOX, is a fluorescent whitening agent used in various scientific research applications. It is a synthetic compound that belongs to the family of benzoxazoles and is widely used as a fluorescent probe to study various biological processes.
Mecanismo De Acción
4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol works by binding to specific sites on proteins, enzymes, and membranes. Its fluorescent properties allow researchers to monitor the binding and interaction of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol with these targets. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has a high affinity for hydrophobic regions, making it an ideal probe for studying membrane dynamics and lipid-protein interactions.
Biochemical and Physiological Effects:
4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not naturally occurring in biological systems. Its primary use is as a fluorescent probe in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol as a fluorescent probe is its high sensitivity and selectivity. It can detect changes in protein conformation and activity at low concentrations. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is also stable and can be used in a variety of experimental conditions.
One limitation of using 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is its potential toxicity to living cells and organisms. While it has no known biochemical or physiological effects, high concentrations of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol may interfere with cellular processes and cause cell death. Researchers must use caution when working with 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for the use of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol. Researchers are exploring ways to modify the structure of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol to improve its sensitivity and selectivity for specific targets.
Another area of interest is the use of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol in the development of new diagnostic tools for diseases such as cancer. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has the potential to be used as a marker for cancer cells, allowing for early detection and treatment.
In conclusion, 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol, or 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol, is a synthetic compound widely used as a fluorescent probe in scientific research applications. Its high sensitivity and selectivity make it an ideal tool for studying biological processes in living cells and organisms. While there are limitations to its use, researchers are exploring new ways to modify the structure of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol and develop new diagnostic tools for diseases such as cancer.
Métodos De Síntesis
The synthesis of 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol involves the reaction of 2,3-dimethoxyphenylacetic acid with 4,6-di-tert-butyl-2-nitrophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reduced to 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol using a reducing agent such as sodium borohydride. The overall synthesis process is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is widely used as a fluorescent probe in various scientific research applications. It is commonly used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. 4,6-di-tert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is also used as a marker for cell viability and apoptosis. Its fluorescent properties make it an ideal tool for studying biological processes in living cells and organisms.
Propiedades
IUPAC Name |
4,6-ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(2,3)14-12-15(23(4,5)6)18(25)20-17(14)24-21(28-20)13-10-9-11-16(26-7)19(13)27-8/h9-12,25H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGMGKTUKRPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C(=CC=C3)OC)OC)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B5146941.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)
![4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)

![ethyl 1-[(tert-butylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5146969.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)
![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)


![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)